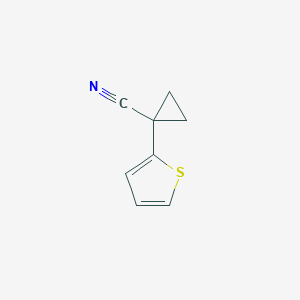

1-(Thiophen-2-yl)cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGAGSPFIYMVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 1-(Thiophen-2-yl)cyclopropanecarbonitrile. Designed for professionals in research and drug development, this document synthesizes available data with established chemical principles to offer a thorough understanding of this unique heterocyclic compound.

Introduction: A Molecule of Interest at the Interface of Medicinal Chemistry Scaffolds

1-(Thiophen-2-yl)cyclopropanecarbonitrile (CAS No. 162959-93-5) is a fascinating small molecule that incorporates two structurally significant and biologically relevant motifs: a thiophene ring and a cyclopropanecarbonitrile group.[1] The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for a benzene ring and engage in various biological interactions.[2] Concurrently, the cyclopropane ring, a strained three-membered carbocycle, has garnered increasing attention in drug design. Its rigid structure can impart conformational constraint on molecules, enhance metabolic stability, and improve potency by providing a three-dimensional scaffold for interaction with biological targets. The nitrile group further adds to the molecule's versatility, serving as a key synthetic handle for a variety of chemical transformations.

This guide will delve into the known and predicted properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, explore plausible synthetic routes, and discuss its potential in the landscape of modern drug discovery.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is not widely available in peer-reviewed literature, a combination of data from commercial suppliers and computational predictions provides a foundational understanding of its physical and chemical characteristics.

Core Molecular and Physical Data

| Property | Value | Source |

| CAS Number | 162959-93-5 | ChemScene[1] |

| Molecular Formula | C₈H₇NS | ChemScene[1] |

| Molecular Weight | 149.21 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene[1] |

| LogP (Predicted) | 2.30328 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Note: The LogP and TPSA values are computationally predicted and serve as estimations for the molecule's lipophilicity and polarity, respectively. These parameters are crucial in early-stage drug discovery for predicting pharmacokinetic properties.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7-8 ppm). The cyclopropane protons would appear in the upfield region, likely as complex multiplets due to geminal and cis/trans coupling.

-

¹³C NMR: The carbon NMR would display signals for the thiophene ring carbons, the quaternary carbon of the cyclopropane ring attached to the nitrile and thiophene groups, the methylene carbons of the cyclopropane ring, and the nitrile carbon (typically around 115-125 ppm).

-

IR Spectroscopy: A prominent, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2260-2240 cm⁻¹. Absorptions corresponding to the C-H and C=C stretching of the thiophene ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 149.21. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopropane ring.

Synthesis and Reactivity: A Strategic Perspective

While a specific, published synthetic protocol for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is not readily found, its structure suggests a logical and feasible synthetic approach based on established methodologies for the formation of cyanocyclopropanes.

Proposed Synthetic Pathway: Phase-Transfer Catalyzed Cyclopropanation

A highly plausible and efficient method for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is the cyclopropanation of 2-thienylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis (PTC) conditions.[3][4][5][6][7] This method is widely used for the synthesis of substituted cyclopropanecarbonitriles due to its operational simplicity, mild reaction conditions, and high yields.

The causality behind this choice of methodology lies in the acidity of the α-proton of 2-thienylacetonitrile, which can be deprotonated by a strong base to form a stabilized carbanion. The phase-transfer catalyst facilitates the transport of the base (e.g., hydroxide ion) into the organic phase and the resulting carbanion to react with the alkylating agent.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. biomedres.us [biomedres.us]

Navigating the Molecular Landscape of 1-(Thiophen-2-yl)cyclopropanecarbonitrile: A Technical Overview

For Immediate Release

Maineville, USA – January 27, 2026 – In the intricate world of chemical synthesis and drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to the development of novel therapeutics. This technical guide delves into the core characteristics of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a heterocyclic compound featuring the valuable thiophene and cyclopropane moieties. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing an overview of its chemical identity, the significance of its structural components, and a discussion on its potential within medicinal chemistry.

Core Molecular Identity

CAS Number: 162959-93-5[1] Molecular Formula: C₈H₇NS[1] Molecular Weight: 149.21 g/mol [1] Synonyms: 1-Thien-2-ylcyclopropanecarbonitrile[1]

This compound integrates a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, with a cyclopropanecarbonitrile group. This unique combination of a bio-isosterically significant aromatic system and a strained, rigid aliphatic ring makes it a molecule of interest for synthetic and medicinal chemistry.

The Strategic Importance of Constituent Moieties in Drug Design

The therapeutic potential of 1-(Thiophen-2-yl)cyclopropanecarbonitrile can be inferred from the well-established roles of its constituent functional groups in medicinal chemistry.

The Thiophene Ring: A Privileged Scaffold Thiophene and its derivatives are considered "privileged structures" in drug discovery, frequently appearing in FDA-approved drugs.[2][3] The thiophene ring is often used as a bioisostere for the benzene ring, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles.[3] The sulfur atom can engage in hydrogen bonding, enhancing interactions with biological targets.[2] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4]

The Cyclopropane Ring: A Tool for Physicochemical Property Modulation The cyclopropane ring is increasingly utilized in modern drug design to navigate the complexities of ADME (absorption, distribution, metabolism, and excretion) properties.[5] Its rigid nature can lock a molecule into a specific conformation, which can be advantageous for binding to a target receptor. The introduction of a cyclopropane ring can enhance metabolic stability, increase potency, and improve brain permeability.[5]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a molecule's structure and properties is fundamental to its application. While specific, experimentally-derived spectral data for 1-(Thiophen-2-yl)cyclopropanecarbonitrile is not widely available in peer-reviewed literature, we can predict its characteristic spectroscopic features based on its structure.

Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | Upfield signals (approx. 0.5-2.0 ppm) for cyclopropyl protons. Aromatic signals (approx. 7.0-7.8 ppm) for thiophene protons. | The strained nature of the cyclopropane ring results in significant shielding of its protons.[6] The protons on the thiophene ring will appear in the characteristic aromatic region. |

| ¹³C NMR | Upfield signals for the cyclopropyl carbons.[7] Aromatic signals for the thiophene carbons. A signal for the nitrile carbon. | The unique hybridization of the cyclopropyl carbons causes them to resonate at a higher field than typical alkane carbons. |

| Infrared (IR) Spectroscopy | A sharp, medium-intensity peak around 2225-2260 cm⁻¹ for the nitrile (C≡N) stretch. C-H stretching of the thiophene ring around 3100 cm⁻¹.[8] C-H stretching of the cyclopropane ring around 3000-3100 cm⁻¹.[9] | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 149.21. | The mass spectrum will confirm the molecular weight and can provide structural information through fragmentation patterns. |

Synthetic Pathways: A Conceptual Approach

A potential synthetic workflow is outlined below:

Caption: Conceptual workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

This conceptual pathway would likely involve the generation of a carbanion from a suitable thiophene precursor, which would then undergo a Michael addition to an activated alkene such as acrylonitrile, followed by an intramolecular cyclization to form the cyclopropane ring. The specific reagents and reaction conditions would require experimental optimization and validation.

Potential Applications in Research and Drug Discovery

The combination of the thiophene and cyclopropanecarbonitrile moieties suggests several avenues for research and application:

-

Scaffold for Medicinal Chemistry: This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[10] The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

-

Probe for Biological Systems: Given the prevalence of thiophene in bioactive compounds, 1-(Thiophen-2-yl)cyclopropanecarbonitrile could be used as a chemical probe to investigate biological pathways and enzyme functions.

-

Materials Science: Thiophene-based molecules are known for their applications in organic electronics.[11] The unique electronic properties of this compound could be explored in the context of developing novel organic semiconductor materials.

Conclusion and Future Outlook

1-(Thiophen-2-yl)cyclopropanecarbonitrile represents a molecule with significant potential, bridging the established biological relevance of thiophenes with the advantageous physicochemical properties imparted by the cyclopropane ring. While detailed experimental data on its synthesis, characterization, and biological activity remains to be fully elucidated in the public domain, its structural features provide a strong rationale for its exploration in medicinal chemistry and materials science. Further research into this and related compounds is warranted to unlock their full potential.

References

-

PubChem. 1-(Thiophen-2-ylmethyl)cyclopentane-1-carbonitrile. [Link]

-

Ansari, M. F., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

-

De Leo, V., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. National Institutes of Health. [Link]

-

Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

PubChemLite. 1-(thiophen-2-yl)cyclohexane-1-carbonitrile. [Link]

-

Arora, R. (2018). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Organic Syntheses. Cyclopropanecarboxylic Acid. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Al-Masoudi, N. A., et al. (2021). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide, and (d) the ligand-CuCl2 complex. ResearchGate. [Link]

-

Salaun, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

-

Aathithan, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

-

ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

-

MDPI. Pharmaceuticals | Section Medicinal Chemistry. [Link]

-

Sice, J. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. ACS Publications. [Link]

-

Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

-

PubChem. Cyclopropanecarbonitrile. [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclopropane C3H6. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. impactfactor.org [impactfactor.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-(Thiophen-2-yl)propanenitrile CAS 88701-59-1 [benchchem.com]

- 11. ossila.com [ossila.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(Thiophen-2-yl)cyclopropanecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectroscopic and crystallographic data for this specific molecule are not extensively available in public literature, this guide synthesizes information from analogous structures and predictive models to offer a detailed understanding of its key structural features. This document covers its fundamental chemical properties, predicted spectroscopic characteristics (NMR, IR, and Mass Spectrometry), a plausible synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery, drawing parallels with structurally related pharmacophores.

Introduction: The Convergence of Thiophene and Cyclopropane Moieties

1-(Thiophen-2-yl)cyclopropanecarbonitrile, with the CAS Number 162959-93-5, represents a unique molecular architecture combining a thiophene ring, a cyclopropane ring, and a nitrile functional group.[1] The thiophene ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] It often serves as a bioisosteric replacement for a benzene ring, offering modified physicochemical properties.[2] The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate molecular conformation.[3] The nitrile group is a versatile functional handle in organic synthesis. The convergence of these three motifs in 1-(Thiophen-2-yl)cyclopropanecarbonitrile suggests a molecule with significant potential for further exploration in various scientific domains.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NS | [1] |

| Molecular Weight | 149.21 g/mol | [1] |

| CAS Number | 162959-93-5 | [1] |

| Predicted LogP | 2.30328 | [1] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Elucidation of the Molecular Structure: A Spectroscopic Approach

Due to the limited availability of published experimental spectra for 1-(Thiophen-2-yl)cyclopropanecarbonitrile, this section provides an analysis of the expected spectroscopic features based on the known characteristics of its constituent functional groups, supplemented with predicted data where possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and cyclopropane rings.

-

Thiophene Protons: The thiophene ring will exhibit signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution at the 2-position.

-

Cyclopropane Protons: The protons on the cyclopropane ring are characteristically shielded and will appear in the upfield region of the spectrum, generally between δ 0.5 and 2.0 ppm.[4] The geminal and vicinal coupling constants are also characteristic of the three-membered ring structure.[5]

3.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Thiophene Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region, typically between δ 120 and 140 ppm.

-

Cyclopropane Carbons: The carbons of the cyclopropane ring are expected to be significantly shielded, appearing at unusually high field, often below δ 30 ppm.[6]

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.

-

Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to the thiophene and nitrile groups, will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2260-2220 cm⁻¹.[7]

-

C-H Stretch (Thiophene): Aromatic C-H stretching vibrations from the thiophene ring are anticipated around 3100-3000 cm⁻¹.[8]

-

C-H Stretch (Cyclopropane): The C-H stretching of the cyclopropane ring is expected at a slightly higher frequency than typical alkane C-H stretches, often appearing above 3000 cm⁻¹.[9]

-

C=C Stretch (Thiophene): Aromatic C=C stretching vibrations from the thiophene ring will likely appear in the 1600-1450 cm⁻¹ region.[8]

-

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (149.21).

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of the nitrile group (-CN, 26 Da) and fragmentation of the cyclopropane and thiophene rings. The stability of the thiophene ring may lead to fragments containing this moiety.[11][12]

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the cyclopropane ring as a key step.

Caption: Retrosynthetic analysis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Experimental Protocol: Cyclopropanation of Thiophen-2-ylacetonitrile

This protocol is a generalized procedure based on the cyclopropanation of arylacetonitriles.

Workflow:

Caption: Proposed workflow for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of thiophen-2-ylacetonitrile in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete deprotonation of the α-carbon.

-

Cyclopropanation: 1,2-Dibromoethane is added to the reaction mixture, which is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the addition of water.

-

Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Potential Applications in Drug Discovery and Materials Science

The unique structural combination of a thiophene ring and a cyclopropane moiety suggests several potential applications for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

-

Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of biological activities.[13][14][15] The incorporation of a cyclopropane ring can enhance drug-like properties. Therefore, this molecule could serve as a valuable scaffold for the development of novel therapeutic agents targeting various diseases.

-

Materials Science: Thiophene-based molecules are integral components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[16] The specific electronic properties imparted by the cyclopropane and nitrile groups could be explored for the development of new functional materials.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile is a fascinating molecule that combines the key structural features of thiophene, cyclopropane, and a nitrile group. While experimental data on its molecular structure is sparse, this guide has provided a comprehensive overview based on the analysis of its constituent parts and predictive methodologies. The proposed synthetic route offers a practical approach for its preparation, opening avenues for further investigation into its chemical and biological properties. The potential applications in medicinal chemistry and materials science make 1-(Thiophen-2-yl)cyclopropanecarbonitrile a promising candidate for future research and development.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry of derivatives of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. cognizancejournal.com [cognizancejournal.com]

- 14. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journalwjarr.com [journalwjarr.com]

A Comprehensive Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarbonitrile: A Versatile Scaffold for Modern Drug Discovery

Executive Summary: 1-(Thiophen-2-yl)cyclopropanecarbonitrile is a strategically designed chemical entity that stands at the intersection of several high-value motifs in medicinal chemistry. It synergistically combines the privileged electronic properties of a thiophene ring, the conformational rigidity and metabolic stability of a cyclopropane core, and the synthetic versatility of a nitrile functional group. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol with mechanistic insights, its anticipated analytical profile, and a discussion of its profound potential as a scaffold in the design and development of novel therapeutics. For researchers and drug development professionals, this molecule represents not just a building block, but a gateway to exploring new chemical space with favorable drug-like properties.

Introduction: The Strategic Value of Hybrid Scaffolds in Drug Design

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of specific structural motifs allows chemists to fine-tune a molecule's properties. 1-(Thiophen-2-yl)cyclopropanecarbonitrile is an exemplar of this approach, merging three key components:

-

The Thiophene Ring: As a bioisostere of the benzene ring, the thiophene moiety is a common feature in numerous bioactive molecules and approved drugs.[1] Its electron-rich nature and ability to engage in various intermolecular interactions make it a privileged heterocycle in medicinal chemistry, while also providing vectors for further functionalization.[1]

-

The Cyclopropyl Group: The inclusion of a cyclopropane ring has become an increasingly utilized strategy to address common challenges in drug development.[2] This highly strained, three-membered carbocycle offers unique structural characteristics, such as conformational rigidity, which can lock a molecule into a bioactive conformation and improve binding affinity.[2][3] Crucially, it often serves as a "metabolic shield," blocking sites susceptible to oxidative metabolism and thereby enhancing a drug candidate's metabolic stability and half-life.[4]

-

The Nitrile Functional Group: Far from being a simple terminating group, the nitrile is a highly versatile synthetic handle. It can be readily transformed into other critical functional groups, including primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a direct pathway to diverse chemical analogues for extensive Structure-Activity Relationship (SAR) studies.[1]

The convergence of these three motifs in a single, relatively compact molecule makes 1-(Thiophen-2-yl)cyclopropanecarbonitrile a powerful and efficient starting point for building complex molecular architectures aimed at a wide range of biological targets.

Physicochemical and Structural Properties

The fundamental properties of 1-(Thiophen-2-yl)cyclopropanecarbonitrile define its behavior in both chemical and biological systems.

Table 1: Core Compound Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1-(Thiophen-2-yl)cyclopropanecarbonitrile | [5] |

| CAS Number | 162959-93-5 | [5] |

| Molecular Formula | C₈H₇NS | [5] |

| Molecular Weight | 149.21 g/mol | [5] |

| SMILES | C1=CSC(=C1)C2(CC2)C#N | [5] |

| Synonyms | 1-Thien-2-ylcyclopropanecarbonitrile | [5] |

Table 2: Computed Physicochemical Properties

| Property | Value | Significance in Drug Discovery | Reference |

| XLogP3 | 2.3 | Indicates good lipophilicity, suggesting potential for membrane permeability. | [5] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Suggests good potential for oral bioavailability and CNS penetration (if < 90 Ų). | [5] |

| Hydrogen Bond Donors | 0 | Reduces the likelihood of forming extensive hydrogen bond networks, which can aid permeability. | [5] |

| Hydrogen Bond Acceptors | 2 | The nitrile nitrogen and thiophene sulfur can act as acceptors for targeted interactions. | [5] |

| Rotatable Bonds | 1 | Low number of rotatable bonds indicates conformational rigidity, which is entropically favorable for receptor binding. | [5] |

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any chemical scaffold. A highly effective method for the preparation of 1-(Thiophen-2-yl)cyclopropanecarbonitrile is the cyclopropanation of 2-thienylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.

Caption: Synthetic workflow for 1-(Thiophen-2-yl)cyclopropanecarbonitrile.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

1. Reagent Preparation and Setup:

- To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-thienylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene (5 volumes).

- Rationale: Toluene serves as the organic solvent. TBAB is the phase-transfer catalyst, essential for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the weakly acidic acetonitrile.[6]

2. Reaction Execution:

- Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases.

- Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

- After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

- Rationale: Vigorous stirring creates a large interfacial area, maximizing the efficiency of the phase-transfer catalysis. Heating accelerates the rate of the two consecutive S\sub N2 reactions required for ring formation.

3. Reaction Workup and Isolation:

- Cool the reaction mixture to room temperature.

- Carefully add water to dissolve the inorganic salts and dilute the mixture.

- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Extract the aqueous layer twice with toluene or ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

- Rationale: The aqueous workup removes the base, the catalyst, and inorganic byproducts. The brine wash helps to break any emulsions and further dry the organic layer.

4. Purification:

- Concentrate the dried organic solution under reduced pressure to obtain the crude product as an oil.

- Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.

- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(Thiophen-2-yl)cyclopropanecarbonitrile as a pure oil.

- Rationale: Column chromatography is necessary to separate the desired product from unreacted starting materials, byproducts of elimination, and any oligomeric species.

Anticipated Spectroscopic and Analytical Profile

Characterization of the final product is essential for confirming its identity and purity. Based on its structure, the following spectroscopic data are anticipated:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.40-7.00 (m, 3H, thiophene protons)

-

δ 1.80-1.60 (m, 2H, cyclopropane CH₂)

-

δ 1.50-1.30 (m, 2H, cyclopropane CH₂)

-

Note: The four cyclopropane protons are diastereotopic and will appear as two complex multiplets.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 140-125 (4 signals, thiophene carbons)

-

δ 122 (1 signal, C≡N)

-

δ 25-15 (2 signals, cyclopropane carbons: quaternary C and CH₂)

-

-

FT-IR (thin film, cm⁻¹):

-

~3100 (C-H stretch, aromatic)

-

~2950 (C-H stretch, aliphatic)

-

~2245 (C≡N stretch, sharp, medium intensity)

-

~1430 (C=C stretch, aromatic)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 149 [M]⁺, 122, 116, 97. The molecular ion peak should be clearly visible.

-

Applications in Medicinal Chemistry and Drug Development

The true value of 1-(Thiophen-2-yl)cyclopropanecarbonitrile lies in its application as a versatile scaffold.

Caption: Key structural motifs and their contributions to drug-like properties.

Leveraging the Scaffold for SAR Exploration

The nitrile group is the primary point for diversification. Its strategic transformations allow for a rapid exploration of the surrounding chemical space to optimize interactions with a biological target.

Caption: Key synthetic transformations of the nitrile group for SAR studies.

This synthetic flexibility allows the scaffold to be adapted for a multitude of therapeutic targets. For instance, related cyclopropane derivatives have been investigated as inhibitors of leukotriene C4 synthase, suggesting potential applications in treating respiratory and inflammatory diseases like asthma and COPD.[7]

Safety and Handling

As a nitrile-containing compound, 1-(Thiophen-2-yl)cyclopropanecarbonitrile requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Reference:[5]

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can induce vigorous and potentially hazardous reactions.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

1-(Thiophen-2-yl)cyclopropanecarbonitrile is more than the sum of its parts. It is a sophisticated chemical scaffold that provides a compelling solution to many challenges faced in modern drug discovery. Its inherent structural rigidity, built-in metabolic shield, and versatile synthetic handle offer a streamlined path to generating novel chemical entities with enhanced drug-like properties. For research organizations, the adoption of such well-designed building blocks is a key strategy for accelerating the discovery pipeline and efficiently navigating the complex path toward new and effective medicines.

References

-

PubChem. Cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Thiophen-2-ylmethyl)cyclopentane-1-carbonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Al-Hussain, S. A., et al. Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Forensic Science and Toxicology. [Link]

-

NIST. Cyclopropanecarbonitrile. NIST WebBook. [Link]

-

ResearchGate. Selective examples of cyclopropane-based drugs and natural products. ResearchGate. [Link]

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

- 1. 2-(Thiophen-2-yl)propanenitrile CAS 88701-59-1 [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. chemscene.com [chemscene.com]

- 6. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

Thiophene Derivatives: A Technical Guide to Emerging Research Frontiers

Introduction: The Enduring Versatility of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in modern chemical and materials science. Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-system, render it an exceptionally versatile building block. Thiophene's structural similarity to benzene allows it to function as a bioisostere in medicinal chemistry, often improving physicochemical properties, metabolic stability, and target binding affinity.[1][2] This has led to its incorporation into a wide array of FDA-approved drugs.[1][3] In materials science, the electron-rich nature of the thiophene ring facilitates charge transport, making it a fundamental component in the development of organic semiconductors for a new generation of flexible and low-cost electronics.[4][5] This guide provides an in-depth exploration of the burgeoning research areas for thiophene compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the core principles driving its application in medicinal chemistry and materials science, highlight key research frontiers, and provide actionable experimental protocols.

Part I: Thiophene in Medicinal Chemistry - A Privileged Scaffold for Drug Discovery

The thiophene moiety is a celebrated pharmacophore in medicinal chemistry, with 26 drugs containing this nucleus having received FDA approval for a range of conditions.[3] Its utility stems from its ability to mimic a phenyl ring while introducing subtle but significant changes in polarity, lipophilicity, and metabolic profile, which can be fine-tuned by strategic substitution.[1]

Core Principles: Bioisosterism and Beyond

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to create a new compound with similar biological activity, is central to the success of thiophene in drug design. The thiophene ring is a classic bioisostere of the benzene ring.[2] This substitution can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, which are not possible with a benzene ring. Furthermore, the lipophilicity of the thiophene ring can aid in crossing biological membranes, including the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[1]

Emerging Research Areas in Thiophene-Based Drug Discovery

1. Kinase Inhibitors for Oncology:

The planarity of the thiophene ring makes it an ideal scaffold for designing inhibitors that target the ATP-binding site of kinases, a critical class of enzymes often dysregulated in cancer.[1] Thiophene-based compounds have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase 5 (cdk5).[6][7]

-

Causality in Design: The design of thiophene-based kinase inhibitors often involves creating a molecule with a core thiophene scaffold that mimics the adenine ring of ATP.[8] Substituents are then added to the thiophene ring to occupy specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity. For instance, in the development of JNK inhibitors, a thiophene-3-carboxamide scaffold was found to have dual inhibitory activity by binding to both the ATP binding site and a docking site on the kinase.[6]

Caption: A general pharmacophore model for thiophene-based kinase inhibitors.

2. Novel Antimicrobial Agents:

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activity.[9][10]

-

Mechanism of Action: Recent studies have shown that certain thiophene derivatives exert their bactericidal effects by increasing the permeability of the bacterial cell membrane.[11] This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death. For example, specific thiophene compounds have demonstrated efficacy against colistin-resistant A. baumannii and E. coli by targeting outer membrane proteins.[11]

3. Agents for Neurological Disorders:

The ability of some thiophene-containing molecules to cross the blood-brain barrier has spurred research into their use for treating neurological disorders.[1] For example, thiophene derivatives are being investigated as potential treatments for Alzheimer's disease by targeting enzymes like cdk5/p25, which are implicated in the hyperphosphorylation of tau protein.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly useful for the functionalization of the thiophene ring.[12][13] This protocol provides a general procedure for the coupling of a bromothiophene with an arylboronic acid.

Materials:

-

3-Bromothiophene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Base (e.g., Amberlite IRA-400(OH) resin or an aqueous solution of Na₂CO₃)

-

Solvent system (e.g., water/ethanol mixture or toluene/water)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base.[14][15]

-

Solvent Addition: Add the chosen solvent system. A mixture of water and ethanol can be effective for some substrates.[15]

-

Catalyst Addition: Add a catalytic amount of Pd(OAc)₂ (e.g., 0.5-2 mol%).[14][15]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[16]

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[15][16] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[15][16]

-

Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[16]

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14]

Part II: Thiophene in Materials Science - Building Blocks for Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting properties, processability, and tunability.[5][17] They are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[5]

Fundamental Concepts: π-Conjugation and Charge Transport

The performance of thiophene-based organic electronic devices is intrinsically linked to the extent of π-conjugation along the polymer or small molecule backbone. This conjugation allows for the delocalization of electrons, which is essential for efficient charge transport. The sulfur atom in the thiophene ring contributes to a more planar backbone structure, which in turn promotes intermolecular π-π stacking in the solid state, further enhancing charge carrier mobility.

Key Research Frontiers in Thiophene-Based Materials

1. High-Performance Organic Field-Effect Transistors (OFETs):

OFETs are the fundamental building blocks of flexible and transparent electronics.[4][18] Thiophene-based polymers and small molecules are widely used as the active semiconductor layer in these devices.[19]

-

Design Rationale: The design of high-mobility thiophene-based semiconductors for OFETs focuses on maximizing π-conjugation and promoting ordered molecular packing. This is often achieved by creating donor-acceptor (D-A) type structures, where electron-rich thiophene units are combined with electron-deficient moieties.[20] This can lead to improved charge transport properties. Recent research has also explored the use of furan as a bioisostere for thiophene in these materials, with promising results.[20]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]

- 9. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Organic field-effect transistor-based sensors: recent progress, challenges and future outlook - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04265D [pubs.rsc.org]

- 19. Flexible organic field-effect transistors-based biosensors: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

literature survey on substituted cyclopropanecarbonitriles

An In-Depth Technical Guide to Substituted Cyclopropanecarbonitriles: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted cyclopropanecarbonitriles represent a pivotal class of chemical entities, uniquely positioned at the intersection of synthetic versatility and pharmacological potential. The inherent ring strain of the cyclopropane moiety, combined with the electronic properties of the nitrile group, imparts a distinctive reactivity profile that is highly sought after in modern organic synthesis. In medicinal chemistry, the cyclopropane ring often serves as a bioisosteric replacement for other common functional groups, offering a means to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and conformational rigidity.[1][2] This guide provides a comprehensive survey of the core aspects of substituted cyclopropanecarbonitriles, targeting researchers, scientists, and professionals in drug development. We will explore the principal synthetic methodologies, delve into the characteristic reactivity patterns, and highlight their applications as key structural motifs in biologically active compounds.[3][4][5][6][7][8]

The Strategic Importance of the Cyclopropanecarbonitrile Scaffold

The cyclopropane ring, the smallest of the carbocycles, is far from being a simple saturated ring. Its high degree of s-character in the C-H bonds and p-character in the C-C bonds create a structure with unsaturated-like properties. When substituted with a powerful electron-withdrawing group like a nitrile, the resulting cyclopropanecarbonitrile becomes an activated system, primed for a variety of chemical transformations.

Key Molecular Attributes:

-

Structural Rigidity: The three-membered ring provides a rigid scaffold that locks substituent groups into well-defined spatial orientations. This is a crucial feature in drug design for optimizing interactions with biological targets.[3][5]

-

Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolic oxidation, a common strategy to enhance the in vivo half-life of a drug candidate.

-

Synthetic Handle: The nitrile group is a versatile functional group that can be converted into other key functionalities, including carboxylic acids, amides, and amines, providing a gateway to a diverse range of derivatives.

-

Strained System: The inherent ring strain (approximately 27.5 kcal/mol) can be harnessed as a driving force for ring-opening reactions, allowing access to complex acyclic and larger ring systems that would be challenging to synthesize otherwise.[3][4][7]

Core Synthetic Methodologies

The construction of the substituted cyclopropanecarbonitrile framework can be broadly categorized into two main strategies: the formation of the cyclopropane ring on a nitrile-containing precursor, or the introduction of the nitrile group onto an existing cyclopropane. The former is significantly more common and well-developed.

Cyclopropanation of Electron-Deficient Alkenes

This is the most direct and widely employed approach, typically involving the reaction of an α,β-unsaturated nitrile (an alkene acceptor) with a one-carbon donor.

The MIRC reaction is a powerful and convergent strategy for synthesizing highly substituted cyclopropanecarbonitriles. The causality of this process is a tandem reaction sequence: a nucleophilic Michael-type 1,4-addition to an electron-deficient alkene, followed by an intramolecular SN2 cyclization that closes the three-membered ring.[4][9]

The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions with the electrophile. Bases like potassium carbonate or DBU are often effective. The reaction is typically highly diastereoselective, with the stereochemistry being set during the intramolecular cyclization step.

Caption: Workflow of the Michael-Initiated Ring Closure (MIRC) reaction.

Experimental Protocol: Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC [4]

-

Reactant Preparation: To a solution of 2-arylacetonitrile (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the α-bromoennitrile (1.2 mmol).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure dinitrile-substituted cyclopropane.

The reaction of alkenes with diazo compounds, catalyzed by transition metals, is a cornerstone of cyclopropane synthesis.[9] For cyclopropanecarbonitriles, diazoacetonitrile is the key carbene precursor. Catalysts based on rhodium(II), copper(I), and iron(II) are commonly used.[10]

A significant advancement in this area is the use of biocatalysis. Engineered myoglobin variants can catalyze the cyclopropanation of a wide range of olefins with in situ generated diazoacetonitrile, achieving exceptional levels of diastereoselectivity and enantioselectivity (up to 99.9% de and ee).[11] This chemoenzymatic approach offers a green and highly efficient route to chiral cyclopropanecarbonitriles.

Table 1: Comparison of Catalytic Systems for Cyclopropanation with Diazoacetonitrile

| Catalyst System | Typical Substrates | Key Advantages | Limitations | Reference |

| Rh₂(OAc)₄ | Styrenes, unactivated olefins | High efficiency, broad scope | Cost of rhodium, safety of diazo compounds | [9] |

| FeCl₂ | Unactivated alkenes | Inexpensive, robust | Moderate yields for some substrates | [10] |

| Engineered Myoglobin | Styrenes, various olefins | Extremely high stereoselectivity, green | Requires protein engineering, specific conditions | [11] |

| Pd(0)/NHC Ligand | Allyl carbonates (reacts with nitriles) | High yields and enantioselectivity | Specific to allyl reagents, ligand synthesis | [12] |

Characteristic Reactivity of the Scaffold

The unique electronic and steric properties of substituted cyclopropanecarbonitriles govern their reactivity, making them valuable intermediates for accessing more complex molecular architectures.

Ring-Opening Reactions: Harnessing Strain

The release of ring strain is a powerful thermodynamic driving force for many reactions of cyclopropanes. The presence of a nitrile group, often in conjunction with a donor group on the opposite side of the ring (a donor-acceptor cyclopropane), highly polarizes the C-C bonds and facilitates ring opening under milder conditions.[13]

Caption: Major pathways for the ring-opening of cyclopropanecarbonitriles.

-

Lewis Acid-Mediated Opening: Lewis acids coordinate to the nitrile group, further weakening the distal C-C bond and triggering a ring-opening to form a stabilized zwitterionic intermediate.[13] This intermediate can then be trapped by a variety of nucleophiles, providing a stereocontrolled route to 1,5-difunctionalized compounds.[13][14]

-

Radical Ring Opening: Single-electron transfer (SET) to or from the cyclopropane ring can induce homolytic cleavage.[15] This is often achieved using photoredox catalysis under visible light, generating a distal radical intermediate that can participate in subsequent cyclization or addition reactions.[16]

-

Electrophilic Ring Opening: Electrophiles, such as benzeneselenenyl chloride, can attack the cyclopropane ring, leading to regioselective and stereoselective ring-opening to form functionalized acyclic products.[17]

Transformations of the Nitrile Group

The nitrile moiety is a linchpin for functional group interconversion. Standard organic transformations can be readily applied to elaborate the cyclopropanecarbonitrile core:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a cyclopropanecarboxylic acid or a cyclopropanecarboxamide, respectively.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) yields the corresponding aminomethylcyclopropane.

-

Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form cyclopropyl ketones after hydrolytic workup.

Applications in Medicinal Chemistry

The unique combination of properties makes substituted cyclopropanecarbonitriles attractive scaffolds in drug discovery. They are found in a wide range of biologically active molecules, demonstrating potent activities.[3][5][6][7][8]

Table 2: Examples of Biologically Active Molecules Containing the Cyclopropane Scaffold

| Compound Class/Name | Biological Activity | Therapeutic Area | Key Structural Role of Cyclopropane | Reference(s) |

| 1-Aminocyclopropanecarboxylic acids (ACCs) | NMDA receptor ligand | Neuroscience | Conformational constraint, mimicking glycine | [6][8] |

| Pyrethroids (e.g., Permethrin) | Insecticidal | Agrochemicals | Essential for binding to sodium channels | [9] |

| Prasugrel (metabolite) | Antiplatelet agent | Cardiology | The cyclopropyl ketone is a key pharmacophore | [18] |

| Various Investigational Agents | Antiviral, Antibacterial, Anticancer | Infectious Disease, Oncology | Metabolic blocker, rigid scaffold | [3][7] |

The rationale behind incorporating a cyclopropane ring often stems from the concept of bioisosterism . A cyclopropyl group can serve as a metabolically stable and conformationally restricted replacement for a gem-dimethyl group or an alkene. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, replacing a metabolically labile isopropyl group with a cyclopropyl group can prevent P450-mediated hydroxylation, thereby increasing the drug's half-life.

Conclusion and Future Outlook

Substituted cyclopropanecarbonitriles are more than just chemical curiosities; they are powerful building blocks for both synthetic and medicinal chemistry. The continued development of novel synthetic methods, particularly in the realm of asymmetric catalysis and biocatalysis, is expanding the toolbox for accessing these structures with high precision.[11] The ability to harness their inherent ring strain for complex molecule synthesis ensures their role as versatile intermediates. For drug development professionals, the cyclopropanecarbonitrile motif offers a proven strategy to imbue molecules with desirable drug-like properties. Future research will likely focus on developing even more efficient and scalable catalytic systems and further exploring the unique chemical space that these fascinating molecules unlock.

References

-

Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

-

Mkrtchyan, S. A., Tsaturyan, A. A., et al. (2024). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. Chemical Journal of Armenia, 77(1), 104-121. [Link]

-

Carreño, M. C., & Ruano, J. L. G. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 54(3), 639-653. [Link]

-

Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

DiMaso, M. J., & Shaw, J. T. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition, 59(23), 8766-8780. [Link]

-

Li, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(43), 28247-28251. [Link]

-

Zhang, Y., et al. (2018). Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand. Chemical Communications, 54(76), 10718-10721. [Link]

-

Mkrtchyan, S., et al. (2024). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Hernandez, G. G., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(15), 9436-9443. [Link]

-

Pellacani, L., et al. (1998). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 2355-2358. [Link]

-

Hernandez, G. G., et al. (2020). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 59(32), 13243-13247. [Link]

-

Nishikawa, H., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au, 4(4), 1367-1372. [Link]

-

Salaün, J., & Baird, M. S. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 11(24), 3135-3169. [Link]

-

Johnson, A. G., et al. (2021). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature Communications, 12(1), 652. [Link]

-

ResearchGate. (n.d.). Photocatalysts employed in ring-opening reactions of cyclopropanes. ResearchGate. [Link]

-

ResearchGate. (2016). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform, 47(32). [Link]

-

ResearchGate. (2020). Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. ResearchGate. [Link]

-

Kaur, M., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(10), 1347. [Link]

-

Crash Course. (2021, January 21). Intro to Substitution Reactions: Crash Course Organic Chemistry #20 [Video]. YouTube. [Link]

-

Liu, Y., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 1948-1964. [Link]

-

Wessjohann, L. A., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1361-1377. [Link]

-

ResearchGate. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bulletin.am [bulletin.am]

- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

exploring the reactivity of the thiophene ring in novel compounds

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the thiophene ring's reactivity, moving beyond textbook examples to focus on its application in the synthesis of novel, complex molecules. We will dissect the causality behind experimental choices for key transformations, present self-validating protocols, and ground our discussion in authoritative literature. This document is intended to serve as a practical and theoretically robust resource for researchers actively engaged in the design and synthesis of thiophene-containing compounds.

The Electronic Landscape of Thiophene: A Foundation for Reactivity

The inherent reactivity of the thiophene ring is a direct consequence of its electronic structure. As a five-membered aromatic heterocycle containing a sulfur atom, it possesses a π-electron system that is richer than that of benzene. This electron-rich nature is due to the participation of one of the sulfur atom's lone pairs in the aromatic system, leading to a total of 6 π-electrons delocalized over the five-membered ring. This characteristic makes thiophene highly susceptible to electrophilic attack, particularly at the C2 and C5 positions, which bear the highest electron density.

However, the story is more nuanced than simple electrophilic substitution. The sulfur atom also exerts an inductive electron-withdrawing effect and can stabilize adjacent carbanions, opening the door for a range of nucleophilic and organometallic reactions that are crucial for modern synthetic strategies. Understanding this electronic duality is paramount for predicting and controlling the outcomes of reactions involving thiophene-containing starting materials.

Key Transformations of the Thiophene Ring: A Practical Guide

Electrophilic Aromatic Substitution: The Classic Gateway

Electrophilic aromatic substitution (SEAr) remains a cornerstone of thiophene functionalization. The high reactivity of the thiophene ring often allows for milder reaction conditions compared to benzene.

The choice of reagent and conditions for SEAr on thiophene is dictated by the desired selectivity and the stability of the thiophene ring itself. Strong acids or highly reactive electrophiles can lead to polymerization or ring-opening. Therefore, milder Lewis acids and controlled temperatures are often employed. For instance, in Vilsmeier-Haack formylation, the electrophile is a mild chloroinium ion, which readily reacts with the electron-rich thiophene ring at the C2 position without causing degradation.

This protocol details the formylation of 2-bromothiophene, a common building block, to produce 5-bromo-2-thiophenecarboxaldehyde, a versatile intermediate for further elaboration.

Step-by-Step Methodology:

-

Inert Atmosphere: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl3) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Introduction: A solution of 2-bromothiophene in anhydrous 1,2-dichloroethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Self-Validating System: The purity of the final product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The characteristic aldehyde proton signal in the 1H NMR spectrum (around 9.8 ppm) and the disappearance of the C2 proton signal of the starting material are key indicators of a successful reaction.

Directed Ortho-Metalation (DoM): Precision Functionalization

Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of the thiophene ring, particularly at the less reactive C3 and C4 positions. This technique relies on the use of a directing group (DG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent position.

The choice of the directing group is critical. It must be able to coordinate with the organolithium reagent, be stable to the strong basic conditions, and ideally be easily converted into other functional groups. Common directing groups for thiophene include amides, sulfonamides, and carboxylates. The temperature is also a crucial parameter; these reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-H Activation: The Modern Frontier

Direct C-H activation has emerged as a highly atom-economical and efficient method for the functionalization of thiophenes. This approach avoids the pre-functionalization steps often required for traditional cross-coupling reactions, such as halogenation or metalation.

C-H activation reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. The regioselectivity is often controlled by a directing group, similar to DoM, but with the advantage of not requiring stoichiometric amounts of a strong base. The choice of oxidant is also a critical parameter in many C-H activation cycles, as it is often required to regenerate the active catalytic species.

Step-by-Step Methodology:

-

Reaction Setup: A dried Schlenk tube is charged with thiophene-2-carboxylic acid, the aryl halide coupling partner, Pd(OAc)2, and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand).

-

Solvent and Base Addition: Anhydrous solvent (e.g., DMA or toluene) and a base (e.g., K2CO3 or Cs2CO3) are added under an inert atmosphere.

-

Reaction: The mixture is heated to the desired temperature (typically 100-140 °C) and stirred for 12-24 hours. Reaction progress is monitored by LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography.

Self-Validating System: Successful C-H arylation can be confirmed by the appearance of new aromatic signals in the 1H and 13C NMR spectra corresponding to the newly introduced aryl group, along with the disappearance of the proton signal at the site of arylation. High-resolution mass spectrometry will confirm the expected molecular weight of the product.

Conclusion: The Enduring Versatility of the Thiophene Ring

The thiophene ring continues to be a rich playground for synthetic chemists. While classic electrophilic substitution reactions provide a solid foundation for its functionalization, modern methodologies such as directed metalation, palladium-catalyzed cross-coupling, and C-H activation have opened up new avenues for the construction of complex and novel thiophene-containing molecules. The judicious choice of reagents, catalysts, and reaction conditions, grounded in a solid understanding of the electronic properties of the thiophene ring, is paramount for achieving high yields and selectivities. The protocols and insights provided in this guide are intended to empower researchers to confidently and creatively explore the vast chemical space offered by this remarkable heterocycle.

References

-

Thiophene and its Derivatives ; John Wiley & Sons: 2008; Vol. 44. [Link]

-

Recent Advances in the Synthesis of Thiophenes ; Chemical Reviews2016 , 116 (12), 7140-7218. [Link]

-

Directed Lithiation of Thiophenes ; Chemical Society Reviews2010 , 39, 1682-1695. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Thiophenes ; Angewandte Chemie International Edition2004 , 43 (38), 4964-4966. [Link]

-

C–H Bond Arylation of Thiophenes ; Organic Letters2005 , 7 (23), 5179-5182. [Link]

Biological Activity and Medicinal Chemistry of Thiophene-Containing Molecules

Executive Summary: The Thiophene Privilege